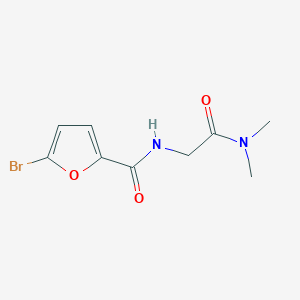

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide

Description

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide is a brominated furan derivative characterized by a carboxamide group linked to a 2-(dimethylamino)-2-oxoethyl substituent. Such structural features make it a candidate for pharmaceutical and agrochemical research, particularly in antimicrobial and enzyme-targeting applications .

Properties

Molecular Formula |

C9H11BrN2O3 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

5-bromo-N-[2-(dimethylamino)-2-oxoethyl]furan-2-carboxamide |

InChI |

InChI=1S/C9H11BrN2O3/c1-12(2)8(13)5-11-9(14)6-3-4-7(10)15-6/h3-4H,5H2,1-2H3,(H,11,14) |

InChI Key |

QKKXKQJSVLDGFG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CNC(=O)C1=CC=C(O1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide typically involves the following steps:

Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of Carboxamide: The brominated furan is then reacted with an appropriate amine, such as 2-(dimethylamino)-2-oxoethylamine, under conditions that facilitate the formation of the carboxamide bond. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially yielding amine derivatives.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology and Medicine:

Pharmacological Studies: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Anticancer Research: Studies have explored its role in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines.

Industry:

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide with analogous compounds identified in the literature:

Pharmacokinetic Considerations

- Absorption: Bulky substituents (e.g., cyclohexenylethyl ) may hinder intestinal absorption, while smaller polar groups (e.g., dimethylamino ) enhance permeability.

- Metabolism : Thiourea and guanidine moieties () are prone to oxidative metabolism, whereas the target compound’s amide group is more metabolically stable.

Biological Activity

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activities, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a furan ring, a bromine substituent, and a dimethylamino group attached to an oxoethyl moiety. This unique structure is hypothesized to contribute to its biological effects.

Biological Activity Overview

The biological activity of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide has been evaluated in several studies, revealing promising results:

-

Antimicrobial Activity :

- The compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies indicated that derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antifungal activity was also noted, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

-

Anticancer Activity :

- Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. For example, related compounds have shown potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . This raises the potential for further exploration into its use as an anticancer agent.

- Mechanisms of Action :

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide and evaluating their biological activities:

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide | Antibacterial | E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL | ||

| C. albicans | 0.0048 mg/mL | ||

| Anticancer | L1210 mouse leukemia cells | Nanomolar range |

Synthesis Methods

The synthesis of this compound typically involves reactions between furan derivatives and dimethylamino compounds under controlled conditions. These methods are crucial for optimizing yield and purity for subsequent biological evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.